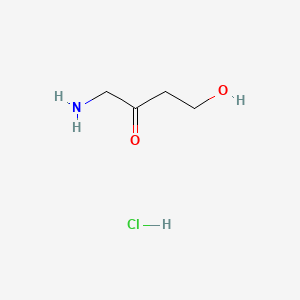

1-Amino-4-hydroxybutan-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-4-hydroxybutan-2-one hydrochloride is a metabolite of Clavulanic Acid .

Synthesis Analysis

The synthesis of 1-Amino-4-hydroxybutan-2-one hydrochloride involves a facile synthesis of three (S) -proline-based organocatalysts with C2 symmetry and their effects in enantioselective aldol reaction of acetone with substituted aromatic aldehydes . Moderate enantioselectivities (up to 61% ee) were obtained depending on the nature of the substituents on the aryl ring .

Molecular Structure Analysis

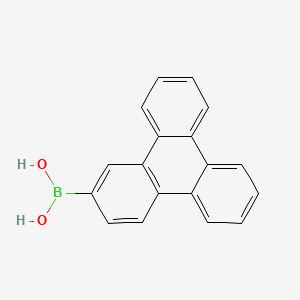

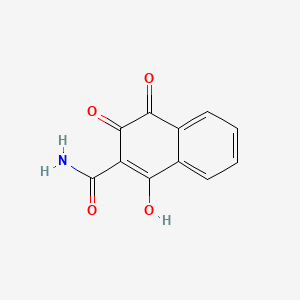

The molecular structure of 1-Amino-4-hydroxybutan-2-one hydrochloride can be represented by the InChI string: InChI=1S/C4H9NO2.ClH/c5-3-4 (7)1-2-6;/h6H,1-3,5H2;1H .

Chemical Reactions Analysis

The chemical reactions involving 1-Amino-4-hydroxybutan-2-one hydrochloride are complex. For instance, in alkaline or neutral solution, the amino ketone is converted into other products, including two pyrazines, 2,5-bis(2-hydroxyethyl)pyrazine and 3-ethyl-2,5-bis(2-hydroxyethyl)pyrazine .

Physical And Chemical Properties Analysis

The molecular weight of 1-Amino-4-hydroxybutan-2-one hydrochloride is 139.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 139.0400063 g/mol .

Wissenschaftliche Forschungsanwendungen

Hydrolysis of Clavulanic Acid : It has been identified as a major product from the hydrolysis of clavulanic acid in different solutions. This amino ketone is converted into other products, including pyrazines, in alkaline or neutral solutions (Finn et al., 1984).

HPLC Assay for Pharmaceutical Analysis : A high-performance liquid chromatography (HPLC) assay has been developed for the determination of 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate in pharmaceutical dosage forms. This involves pre-column derivatization for UV detection (De Marco et al., 1989).

Synthesis of 2-Amino-4-hydroxybutanoic Acid : A stereoselective synthesis approach combining aldolases and transaminases has been employed for the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, using class II pyruvate aldolase from E. coli (Hernández et al., 2017).

Analysis in Hydroxychloroquine Sulfate Tablets : This compound is part of the 4-aminoquinolines series, used in antimalarial and autoimmune disease treatment. It's also involved in the study of hydroxychloroquine sulfate tablets, particularly in their in vitro dissolution profile under different biological pH conditions (Dongala et al., 2021).

Inhibitor for Carbon Steel Corrosion : A novel compound containing 4-amino-1-hydroxybutane was synthesized and found to be an effective corrosion inhibitor for carbon steel used in oil installations (Fadel & Yousif, 2020).

Pharmaceutical Analysis in Alendronate Sodium : Used in the analysis of alendronate sodium, a bone metabolism regulator, indicating its role in understanding the pharmacodynamics and pharmacokinetics of therapeutic agents (Ananchenko et al., 2013).

Eigenschaften

IUPAC Name |

1-amino-4-hydroxybutan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-3-4(7)1-2-6;/h6H,1-3,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPMHPZKFOURG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698061 |

Source

|

| Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4-hydroxybutan-2-one hydrochloride | |

CAS RN |

92632-79-6 |

Source

|

| Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)

![Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate](/img/structure/B592383.png)